molecular formula C13H18O3S2 B303385 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane

2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane

Cat. No. B303385
M. Wt: 286.4 g/mol
InChI Key: GUZGYERUUISDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a dithiane derivative that has shown promise in scientific research, particularly in the areas of medicinal chemistry and neuroscience. In

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane is not fully understood. However, studies suggest that this compound may exert its neuroprotective effects by modulating various signaling pathways in the brain, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
Studies have shown that 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane may have various biochemical and physiological effects. For example, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help protect against oxidative stress. Additionally, 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane has been shown to decrease the production of pro-inflammatory cytokines, which may help reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has shown promise in various scientific research applications, making it a potentially useful tool for researchers. However, one limitation of using 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane. One area of interest is the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential molecular targets. Finally, more research is needed to determine the safety and toxicity of 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or distillation.

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane has been extensively studied for its potential applications in medicinal chemistry and neuroscience. This compound has shown promise as a neuroprotective agent, with studies suggesting that it may protect against oxidative stress and inflammation in the brain. Additionally, 2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane has been investigated for its potential as an anticancer agent, with studies suggesting that it may inhibit the growth of cancer cells.

properties

Product Name

2-(2,4,5-Trimethoxyphenyl)-1,3-dithiane

Molecular Formula

C13H18O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)-1,3-dithiane

InChI

InChI=1S/C13H18O3S2/c1-14-10-8-12(16-3)11(15-2)7-9(10)13-17-5-4-6-18-13/h7-8,13H,4-6H2,1-3H3

InChI Key

GUZGYERUUISDON-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2SCCCS2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2SCCCS2)OC)OC

Origin of Product

United States

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